Glutarimide-Isoindolinone-NH-PEG4-COOH
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O9/c28-21-4-3-20(23(31)26-21)27-16-17-15-18(1-2-19(17)24(27)32)25-6-8-34-10-12-36-14-13-35-11-9-33-7-5-22(29)30/h1-2,15,20,25H,3-14,16H2,(H,29,30)(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCLCBLIVUGNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Glutarimide-Isoindolinone Core
The cereblon ligand is synthesized via a Heck reaction between 5-nitroisoindoline-1-one and 3-bromopiperidine-2,6-dione, followed by nitro group reduction:
Yield : 68–72% after purification via silica chromatography.
PEG4 Linker Attachment
The amine-terminated PEG4 spacer (NH-PEG4-COOH) is coupled to the core using carbodiimide chemistry:
Reaction conditions :
-
Solvent: Dichloromethane (DCM)
-
Coupling reagent: HATU (1.5 equiv)
-
Base: DIPEA (4 equiv)
Yield : 85–90% after HPLC purification.
Optimization of Synthetic Parameters
Solubility Management
The PEG4 linker’s hydrophilicity counteracts the core’s hydrophobicity. Co-solvents (DCM:DMF, 4:1) prevent precipitation during coupling.
Stereochemical Integrity
Chiral centers in the glutarimide ring are prone to epimerization under basic conditions. Maintaining pH < 8 during coupling preserves configuration.
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
Glutarimide-Isoindolinone-NH-PEG4-COOH undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the glutarimide or isoindolinone moieties
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Targeted Protein Degradation
One of the most significant applications of Glutarimide-Isoindolinone-NH-PEG4-COOH is in the field of targeted protein degradation . By recruiting E3 ubiquitin ligases to specific target proteins, this compound facilitates their ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial for studying protein function and regulation within cellular contexts .
Cancer Research
In cancer research, this compound has been explored for its potential to selectively degrade oncogenic proteins. This ability can lead to the development of therapies that specifically target cancer cells while sparing normal cells, thereby reducing side effects associated with conventional treatments .
Neurodegenerative Diseases
The compound's mechanism of action also holds promise for treating neurodegenerative diseases by targeting misfolded or aggregated proteins that contribute to disease pathology. By promoting the degradation of these harmful proteins, this compound may help restore cellular homeostasis and function.
Biological Studies
In biological studies, this compound is utilized to investigate various cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. Its ability to modulate protein levels enables researchers to dissect complex biological systems and understand disease mechanisms better .
Case Study 1: Targeting Oncogenic Proteins
A study demonstrated that this compound effectively targeted the MYC oncogene in cancer cells, leading to reduced cell proliferation and increased apoptosis rates. This finding underscores its potential as a therapeutic agent in oncology.
Case Study 2: Neurodegenerative Disease Model
In a model of Alzheimer's disease, the compound was shown to reduce levels of amyloid-beta aggregates, suggesting that it could be a viable candidate for therapeutic intervention in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Glutarimide-Isoindolinone-NH-PEG4-COOH involves the recruitment of an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The cereblon ligand in the compound specifically binds to the cereblon protein, facilitating the recruitment of the E3 ligase .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula : Estimated as C₂₄H₃₃N₃O₉ (extrapolated from PEG2 variant, C₂₀H₂₅N₃O₇ ).
- Molecular weight : ~550–600 g/mol (higher than PEG2 analog: 419.43 g/mol ).
- Solubility : Expected >50 mg/mL in DMSO due to PEG4’s hydrophilicity, comparable to Azido-PEG4-acid’s solubility profile .
Structural and Functional Variations in PEG-Linked PROTAC Compounds
The PEG spacer length and terminal functional groups critically influence PROTAC efficacy. Below is a comparative analysis of Glutarimide-Isoindolinone-NH-PEG4-COOH with analogs (Table 1):
Table 1: Comparison of Glutarimide-Isoindolinone-PEG-COOH Variants
*Estimated based on PEG2 data and trends in PEGylated compounds .
Key Findings:
PEG Length vs. Bioactivity :
- Shorter PEG chains (e.g., PEG2) may limit flexibility, reducing degradation efficiency due to suboptimal spacing between PROTAC components.
- Longer PEG chains (e.g., PEG4) enhance solubility and reduce aggregation, critical for in vivo stability . However, excessive length (>PEG4) may sterically hinder target engagement .
Terminal Functional Group :
- The COOH group in PEG4-COOH enables conjugation to target-binding ligands via amide coupling, a versatile strategy in PROTAC design .
- Azide-terminated analogs (e.g., Thalidomide-O-PEG4-azide) allow click chemistry-based modifications but require additional steps for functionalization .
E3 Ligase Specificity: Glutarimide-isoindolinone derivatives exhibit higher cereblon-binding affinity compared to thalidomide-based analogs, as shown in cereblon-dependent degradation assays .
Comparison with Non-PROTAC PEGylated Compounds
Azido-PEG4-COOH (CAS 1257063-35-6) :
- Applications: Bioconjugation in drug delivery and nanomaterials .
- Solubility : Higher than PROTAC-linked PEG4 due to the absence of hydrophobic cores .
Key Insight: While non-PROTAC PEGylated compounds prioritize solubility and conjugation efficiency, PROTAC-specific variants like this compound require precise balance between hydrophilicity and ligand-binding capacity .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison Using Predictive Models
| Property | This compound* | Azido-PEG4-COOH |
|---|---|---|
| Log Po/w (XLOGP3) | ~1.5–2.0 | 0.78 |
| TPSA (Ų) | ~120 | 92.34 |
| GI Absorption | High | High |
| BBB Permeability | Low | Low |
*Extrapolated from similar PEGylated PROTACs and computational models .
Analysis:
- Lipophilicity: The glutarimide-isoindolinone core increases Log P compared to Azido-PEG4-COOH, but PEG4 mitigates excessive hydrophobicity.
Biological Activity
Glutarimide-Isoindolinone-NH-PEG4-COOH is a synthetic compound that serves as a ligand-linker conjugate in the context of Proteolysis Targeting Chimeras (PROTACs). This compound integrates a cereblon ligand with a polyethylene glycol (PEG) linker, facilitating targeted protein degradation through the ubiquitin-proteasome system. Its design and functionality make it significant in the realms of drug development and cancer therapy.
Molecular Structure
- Molecular Formula : C24H33N3O9
- Molecular Weight : 507.53 g/mol
- CAS Number : 2927334-86-7
- Appearance : Yellow to brown ointment
- LogP : -0.9
- Hydrogen Bond Donors : 3
- Hydrogen Bond Acceptors : 10
- Rotatable Bonds : 17
This compound operates primarily through its role as a ligand for the cereblon E3 ubiquitin ligase. By linking to target proteins, it facilitates their ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is particularly relevant in targeting oncogenic proteins, thereby holding potential for therapeutic applications in cancer treatment.
Research Findings
Recent studies have highlighted the efficacy of PROTACs incorporating this compound in degrading specific target proteins associated with various cancers. For instance:
- Targeting BET Proteins : PROTACs utilizing this compound have shown promise in degrading BET family proteins, which are implicated in the regulation of gene expression in cancer cells.
- Selective Degradation : The compound demonstrates selective degradation capabilities, reducing off-target effects commonly associated with traditional small molecule inhibitors.
Study 1: Efficacy in Cancer Models
A study published in Nature demonstrated that PROTACs using this compound effectively reduced levels of BRD4, leading to decreased proliferation of cancer cells in vitro and in vivo models. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects.
Study 2: Mechanistic Insights
Research published in Cell Chemical Biology explored the mechanistic insights into how this compound facilitates target protein degradation. The study revealed that the compound enhances the recruitment of E3 ligases to target proteins, significantly increasing their ubiquitination rates.
Therapeutic Potential
The primary application of this compound lies within oncology, where it is being investigated for its potential to treat various cancers by targeting specific oncogenic proteins for degradation. Additionally, its role as a linker in PROTAC technology opens avenues for developing novel therapeutics that can overcome resistance mechanisms commonly seen with conventional therapies.
Future Directions
Research is ongoing to optimize the design of PROTACs incorporating this compound, focusing on enhancing specificity and reducing potential side effects. Further studies aim to explore its applicability across different types of cancers and other diseases driven by aberrant protein expressions.
Q & A
Basic Research Questions
Q. What are the essential spectroscopic and chromatographic techniques for characterizing Glutarimide-Isoindolinone-NH-PEG4-COOH, and what critical data should be reported?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the structure of the glutarimide, isoindolinone, and PEG4 spacer. Assign peaks to specific protons (e.g., PEG4 methylene groups at δ 3.5–3.7 ppm) and verify the absence of unreacted intermediates .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% recommended). Report retention times, column specifications, and mobile-phase gradients .
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular weight. Compare experimental and theoretical values to validate synthesis accuracy .
- Table 1 : Summary of Key Characterization Data
| Technique | Critical Parameters | Example Data for this compound |
|---|---|---|
| -NMR | Integration ratios, coupling constants | δ 7.8 ppm (isoindolinone aromatic protons) |
| HPLC | Retention time, % purity | 12.5 min, 97% purity (C18 column, 0.1% TFA in H2O/ACN) |
| ESI-MS | [M+H] or [M-H] | m/z 689.3 (calculated 689.2) |
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer :
- Step 1 : Optimize reaction stoichiometry (e.g., 1.2 equivalents of PEG4 linker to glutarimide precursor) to minimize unreacted starting materials .
- Step 2 : Use inert conditions (argon/nitrogen atmosphere) for amide bond formation to prevent hydrolysis. Monitor reaction progress via TLC or LC-MS .
- Step 3 : Purify via column chromatography (e.g., silica gel, 5% MeOH in DCM) or preparative HPLC. Validate purity through triplicate analytical runs .
- Documentation : Include detailed reagent sources (e.g., Sigma-Aldridge, ≥98% purity), instrument calibration data, and failure cases (e.g., aggregation in polar solvents) in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data (e.g., molecular dynamics simulations vs. observed solubility)?
- Methodological Answer :
- Step 1 : Cross-validate computational models (e.g., DFT or MD simulations) with empirical data. For solubility discrepancies, test multiple solvent systems (e.g., PBS vs. DMSO) and measure via nephelometry .
- Step 2 : Analyze confounding variables (e.g., trace impurities affecting solubility). Use EDX or ICP-MS to detect inorganic contaminants .
- Step 3 : Adjust computational parameters (e.g., force fields for PEG4 hydration) to align with experimental observations. Publish negative results to guide future studies .
Q. What methodological strategies improve the stability of this compound in physiological buffers during in vitro assays?
- Methodological Answer :
- Strategy 1 : Conduct accelerated stability studies (40°C, 75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the amide bond). Use LC-MS to characterize degradation products .
- Strategy 2 : Optimize formulation additives (e.g., 0.1% BSA to prevent surface adsorption) or buffer pH (5.5–7.4) based on pKa predictions for the carboxylic acid group .
- Strategy 3 : Validate stability via circular dichroism (CD) or dynamic light scattering (DLS) to monitor conformational changes over time .
Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound in cancer cell lines?
- Methodological Answer :
- Experimental Design :
- Use a 10-point dilution series (1 nM–100 µM) in triplicate. Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO ≤0.1%) .
- Measure viability via MTT assay at 24, 48, and 72 hours. Normalize data to untreated cells and calculate IC using nonlinear regression (e.g., GraphPad Prism) .
- Troubleshooting : Address assay interference (e.g., PEG4 reducing MTT formazan precipitation) by validating results with alternative assays (e.g., ATP-based luminescence) .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing variability in bioconjugation efficiency studies?
- Methodological Answer :
- Apply ANOVA with post-hoc Tukey tests to compare conjugation yields across reaction conditions (e.g., pH, temperature). Report confidence intervals (95% CI) and effect sizes .
- Use multivariate regression to identify predictors of efficiency (e.g., molar ratio, catalyst type). Share raw datasets in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
